
1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as DPU-4, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DPU-4 belongs to the class of urea derivatives and is a potent inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and viral infections.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis
Electron Transfer and Hydrogen Bonding : Research has demonstrated the importance of urea derivatives in facilitating electron transfer across hydrogen bonds in ruthenium and osmium complexes, underscoring their role in the development of advanced materials for electronic applications (Pichlmaier et al., 2009).
Anticancer Activity : Urea derivatives have been synthesized and evaluated for their anticancer properties, showcasing the potential of these compounds as therapeutic agents against various cancer cell lines (Feng et al., 2020).
Chemical Properties and Reactions
Complexation and Unfolding Mechanisms : Studies on heterocyclic ureas reveal their capacity to form multiply hydrogen-bonded complexes, offering insights into the design of foldamers and the understanding of molecular folding and unfolding processes (Corbin et al., 2001).
Synthesis of Analogous Compounds : Research on the synthesis of analogs to urea derivatives highlights their versatility in organic synthesis, contributing to the development of new compounds with potential pharmaceutical applications (Singh & Lesher, 1991).
Environmental Applications
- Bioelectrochemical Systems : The catalytic activity of carbon electrodes modified with urea derivatives for the conversion of urea to nitrogen gas presents an innovative approach to waste management and environmental protection (Watanabe et al., 2009).
Materials Science and Engineering
Corrosion Inhibition : Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating their potential in protecting metal surfaces and extending the lifespan of materials in corrosive environments (Mistry et al., 2011).
Molecular Electronics and Photonics : Theoretical studies on the electronic and optical properties of urea derivatives contribute to the development of materials for optoelectronic applications, indicating their potential in the fabrication of devices that utilize nonlinear optical properties (Shkir et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-4-7-17(8-5-14)24-13-15(10-20(24)25)12-22-21(26)23-16-6-9-18(27-2)19(11-16)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFYULPWIQCQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

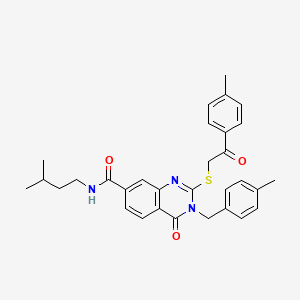



![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)
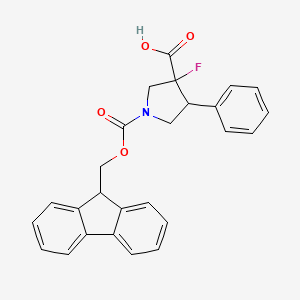

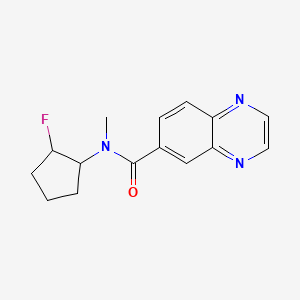

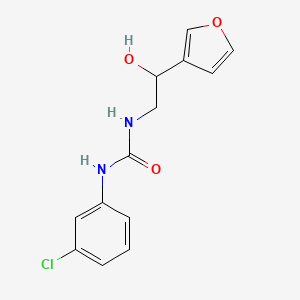
![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2604247.png)
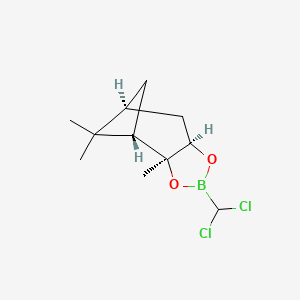
![3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2604250.png)